(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

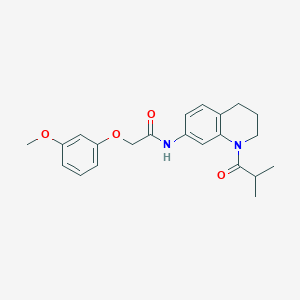

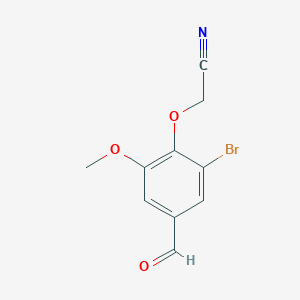

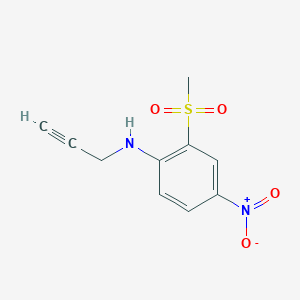

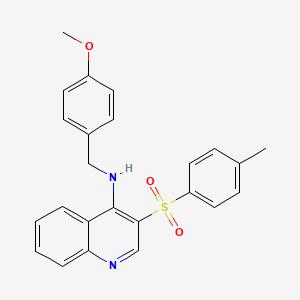

“(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C10H8BrNO3 . It has an average mass of 270.079 Da and a monoisotopic mass of 268.968750 Da .

Molecular Structure Analysis

The InChI code for “(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile” is 1S/C10H8BrNO3/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3, (H,13,14) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.科学的研究の応用

Generation and Reactivity of Aryl Enol Radical Cations

A study by Schepp (2004) demonstrated the formation and characteristics of aryl enol radical cations. The research utilized a related compound, 1-bromo-1-(4-methoxyphenyl)acetone in acetonitrile, to explore the formation and protonation of the alpha-acyl 4-methoxybenzyl radical. This study sheds light on the potential of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in generating similar radical cations under acidic conditions in acetonitrile (Schepp, 2004).

Antimicrobial Activity of Derivatives

Noolvi et al. (2016) explored the synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. This study demonstrates the potential of derivatives of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in exhibiting significant antimicrobial activities against various microbial strains (Noolvi et al., 2016).

Application in Synthesis of Cryptands

Sholl and Sutherland (1992) utilized a compound related to (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in the synthesis of phenolic cryptands. This study highlights the use of such compounds in forming cryptands, which are molecules capable of acting as hosts in molecular recognition processes (Sholl & Sutherland, 1992).

Anti-Mycobacterial Properties

Research by Yar et al. (2006) investigated the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, leading to compounds with potential anti-mycobacterial activities. This indicates the potential of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile derivatives in the treatment of tuberculosis (Yar et al., 2006).

Electron Transfer Chemistry

A study by Chen et al. (1997) on the electron transfer chemistry of psoralen and coumarin derivatives, including bromopsoralens, highlights the potential use of (2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile in studying electron transfer reactions. The research provides insights into the mechanisms of light-induced electron transfer reactions in similar compounds (Chen et al., 1997).

Safety and Hazards

特性

IUPAC Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-14-9-5-7(6-13)4-8(11)10(9)15-3-2-12/h4-6H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPWMLKCXJJRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2374403.png)

![2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate](/img/structure/B2374417.png)

![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2374418.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2374423.png)